Product packaging for Cadmium(2+) (R)-12-hydroxyoctadecanoate(Cat. No.:CAS No. 38517-19-0)

Cadmium(2+) (R)-12-hydroxyoctadecanoate

Cat. No.: B12654127
CAS No.: 38517-19-0
M. Wt: 711.4 g/mol
InChI Key: GZAFZVLKVLWJJD-NCTGSHGJSA-L
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Description

Significance of Metal Carboxylates in Advanced Materials Science

Metal carboxylates, often referred to as metallic soaps, are compounds where a metal ion is bonded to one or more carboxylate groups. americanelements.comchemicalbook.com Their significance in advanced materials science is multifaceted and stems from their versatile chemical nature and physical properties.

One of the most prominent roles of metal carboxylates is as precursors for the synthesis of nanomaterials. industrialchemicals.gov.au The thermal decomposition of metal carboxylates is a widely used method to produce metal oxide nanoparticles with controlled size and morphology. industrialchemicals.gov.au This control is crucial as the properties of nanomaterials are often size-dependent. Furthermore, metal carboxylates are instrumental in the formation of metal-organic frameworks (MOFs), a class of porous crystalline materials with exceptionally high surface areas. researchgate.net These materials are at the forefront of research for applications in gas storage, separation, and catalysis. researchgate.net

The utility of metal carboxylates also extends to the polymer industry, where they function as stabilizers and lubricants. chemicalbook.comindustrialchemicals.gov.au For instance, certain metal carboxylates are added to polymers like polyvinyl chloride (PVC) to enhance their thermal and light stability. americanelements.comindustrialchemicals.gov.au In the realm of coatings and lubricants, metal carboxylates contribute to improved durability and efficiency. americanelements.com The organic component of the metal carboxylate, the carboxylic acid, plays a significant role in determining the compound's properties, such as its solubility in organic solvents and its thermal stability. americanelements.comchemicalbook.com

Overview of Cadmium(II) Coordination Chemistry in Materials Synthesis

The Cadmium(II) ion (Cd²⁺) possesses a d¹⁰ electron configuration, which typically results in the formation of colorless complexes and a preference for tetrahedral or octahedral coordination geometries. However, coordination numbers ranging from four to eight are known, showcasing the flexibility of its coordination sphere. ineris.frrsc.org This versatility is a key factor in the use of cadmium(II) in the synthesis of a wide range of materials, including coordination polymers and metal-organic frameworks (MOFs). ineris.frrsc.org

In the context of materials synthesis, the choice of ligands that coordinate to the Cd(II) center is critical in dictating the final structure and properties of the material. Carboxylate ligands, such as the (R)-12-hydroxyoctadecanoate anion in the title compound, are particularly interesting due to their ability to bind to metal centers in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. This multidentate nature allows for the construction of extended networks, from one-dimensional chains to three-dimensional frameworks. ineris.fr

The presence of additional functional groups on the carboxylate ligand, such as the hydroxyl group in (R)-12-hydroxyoctadecanoate, can introduce further complexity and functionality. This hydroxyl group can potentially participate in coordination to the cadmium center or engage in hydrogen bonding, influencing the supramolecular architecture of the resulting material. The photoluminescent properties of some cadmium(II) coordination polymers make them attractive for applications as fluorescent sensors. ineris.fr

Scope and Research Objectives for Cadmium(2+) (R)-12-hydroxyoctadecanoate Research

Currently, detailed research specifically focused on this compound is limited in publicly accessible literature. Much of the available information is on the broader class of cadmium carboxylates or on related compounds. An environmental risk assessment report confirms its existence under the synonym "Octadecanoic acid, 12-hydroxy-, cadmium salt (2:1)". industrialchemicals.gov.au

Therefore, the primary objectives for future research on this compound should include:

Synthesis and Purification: Development of a reliable and reproducible method for the synthesis of high-purity this compound. Standard methods for preparing metal soaps, such as precipitation (double decomposition) or direct reaction in a melt or organic medium, could be explored. industrialchemicals.gov.au

Physicochemical Properties: Thorough characterization of its thermal stability (using techniques like TGA/DSC), spectroscopic properties (FTIR, NMR), and solubility.

Materials Science Applications: Investigation into its potential as a precursor for cadmium-based nanomaterials (e.g., CdO, CdS), as a stabilizer for polymers, or as a component in the formation of novel coordination polymers or MOFs.

Detailed Research Findings

While specific research findings on this compound are scarce, we can infer some of its likely properties and potential applications based on the general knowledge of cadmium carboxylates and related compounds.

Synthesis and Properties

The synthesis of cadmium carboxylates, or cadmium soaps, can generally be achieved through a few established methods:

Double Decomposition (Precipitation): This involves the reaction of a water-soluble cadmium salt (e.g., cadmium nitrate (B79036), cadmium chloride, or cadmium sulfate) with a soluble salt of the carboxylic acid (e.g., sodium (R)-12-hydroxyoctadecanoate). The less soluble cadmium carboxylate then precipitates out of the solution. industrialchemicals.gov.au

Direct Reaction in Melt: This method involves heating a mixture of cadmium oxide or cadmium hydroxide (B78521) with the carboxylic acid above the acid's melting point. industrialchemicals.gov.au

Direct Reaction in Organic Media: The reaction between a cadmium salt and the carboxylic acid can also be carried out in an organic solvent. industrialchemicals.gov.au

Table 1: General Physicochemical Properties of Related Compounds

PropertyValue/DescriptionCompound
Molecular Formula C₃₆H₇₀CdO₆Cadmium(2+) bis(12-hydroxyoctadecanoate) industrialchemicals.gov.au
Molecular Weight 711.32 g/mol Cadmium(2+) bis(12-hydroxyoctadecanoate) industrialchemicals.gov.au
Physical State Likely a white, waxy solid at room temperature.Inferred from similar cadmium soaps like cadmium stearate (B1226849). industrialchemicals.gov.au
Melting Point Not available for the specific compound. Cadmium stearate melts at 105-115 °C. industrialchemicals.gov.auCadmium stearate
Solubility Expected to be poorly soluble in water but soluble in certain organic solvents. chemicalbook.comGeneral property of metal soaps.

Spectroscopic Data of Related Ligands

While spectroscopic data for this compound is not available, analysis of the parent ligand, 12-hydroxystearic acid, provides insight into the functional groups present.

Table 2: Spectroscopic Data for 12-Hydroxystearic Acid

Spectroscopic TechniqueKey Features
FTIR (Infrared Spectroscopy) Broad O-H stretch from the hydroxyl group, another broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carboxylic acid, and C-H stretching and bending vibrations from the alkyl chain.
¹H NMR (Proton NMR) A triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups in the alkyl chain, a multiplet for the CH group attached to the hydroxyl group, and a broad singlet for the acidic proton of the carboxylic acid.
¹³C NMR (Carbon-13 NMR) A signal for the carbonyl carbon of the carboxylic acid, a signal for the carbon attached to the hydroxyl group, and a series of signals for the methylene and methyl carbons of the alkyl chain.

Upon formation of the cadmium salt, the most significant changes in the spectra would be the disappearance of the carboxylic acid O-H signal in FTIR and the shifting of the signals corresponding to the carboxylate group in both FTIR and NMR spectroscopy.

Potential Applications in Advanced Materials

Based on the known applications of cadmium carboxylates, this compound could be investigated for the following applications:

Precursor for Nanomaterials: The thermal decomposition of this compound could yield cadmium oxide (CdO) nanoparticles. The long alkyl chain and the hydroxyl group of the ligand could influence the size, shape, and surface properties of the resulting nanoparticles.

Polymer Stabilizer: Like other cadmium soaps, it could potentially be used as a heat and light stabilizer for PVC. However, the use of cadmium-based stabilizers is declining due to toxicity concerns. americanelements.comindustrialchemicals.gov.au

Component in Chiral Materials: The presence of a chiral center ((R)-configuration) in the carboxylate ligand opens up the possibility of creating chiral metal-organic materials. Such materials could have applications in enantioselective catalysis or separation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70CdO6 B12654127 Cadmium(2+) (R)-12-hydroxyoctadecanoate CAS No. 38517-19-0

Properties

CAS No.

38517-19-0

Molecular Formula

C36H70CdO6

Molecular Weight

711.4 g/mol

IUPAC Name

cadmium(2+);(12R)-12-hydroxyoctadecanoate

InChI

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2/t2*17-;/m11./s1

InChI Key

GZAFZVLKVLWJJD-NCTGSHGJSA-L

Isomeric SMILES

CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.[Cd+2]

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2]

Origin of Product

United States

Synthetic Strategies and Methodologies for Cadmium 2+ R 12 Hydroxyoctadecanoate

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing metal carboxylates like Cadmium(2+) (R)-12-hydroxyoctadecanoate typically involve direct reactions between a cadmium precursor and the carboxylic acid ligand in a suitable solvent. wikipedia.orgwits.ac.za These well-established routes offer a straightforward approach to obtaining the desired compound.

Precursor Selection and Stoichiometry Control

The choice of precursors is a critical first step in the synthesis. For the cadmium source, common precursors include cadmium salts such as cadmium nitrate (B79036), cadmium acetate (B1210297), or cadmium chloride. nih.gov Organometallic cadmium compounds can also be employed. google.comgoogle.com The carboxylic acid precursor is (R)-12-hydroxyoctadecanoic acid, also known as (R)-ricinoleic acid.

The stoichiometry of the reactants plays a pivotal role in the formation of the desired product. google.comgoogle.com A typical reaction involves the combination of a cadmium(II) salt with two equivalents of the carboxylate ligand, as depicted in the general reaction for the formation of metal carboxylates. wits.ac.za Controlling the molar ratio between the cadmium salt and (R)-12-hydroxyoctadecanoic acid is essential to ensure the complete reaction and to avoid the formation of undesired byproducts or incomplete salts. An excess of the carboxylic acid may be used to drive the reaction to completion. google.com

Table 1: Common Precursors for this compound Synthesis

Precursor TypeExamples
Cadmium SourceCadmium nitrate (Cd(NO₃)₂), Cadmium acetate (Cd(CH₃COO)₂), Cadmium chloride (CdCl₂) nih.gov
Carboxylic Acid(R)-12-hydroxyoctadecanoic acid

Reaction Conditions Optimization (Temperature, Solvent Systems, pH)

The optimization of reaction conditions is paramount for successful synthesis. These parameters significantly influence the reaction rate, yield, and the crystalline structure of the final product.

Temperature: The reaction temperature can affect the kinetics of the reaction and the solubility of the reactants. Many metal carboxylate syntheses are carried out at elevated temperatures to ensure a sufficient reaction rate. google.comgoogle.com For instance, heating a mixture of an organometallic compound and a stoichiometric excess of a fatty acid is a known method for producing metal carboxylates. google.comgoogle.com

Solvent Systems: The choice of solvent is crucial as it must dissolve the reactants to facilitate the reaction. For the synthesis of cadmium coordination polymers, which are structurally related to simple carboxylates, various solvents and solvent mixtures are used, including water, ethanol, and dimethylformamide (DMF). mdpi.com For less electropositive metals, non-aqueous media are often preferred to prevent hydrolysis. wits.ac.za

pH: The pH of the reaction medium can significantly impact the structure and composition of the resulting cadmium compound. researchgate.net For carboxylic acid-based ligands, the pH determines the extent of deprotonation of the carboxyl group, which in turn influences its coordination mode with the metal center. tandfonline.com In the synthesis of cadmium(II) coordination polymers, varying the pH has been shown to lead to different compounds with distinct dimensionalities. researchgate.net

Advanced Synthesis Techniques for Nanostructured Materials

In addition to conventional methods, advanced synthesis techniques are being explored to produce nanostructured cadmium-based materials with tailored properties. These methods offer advantages in terms of reaction time, particle size control, and energy efficiency.

Sonochemical Synthesis Approaches for Cadmium(II) Supramolecules and Nanocomposites

Sonochemical methods utilize high-intensity ultrasound to induce chemical reactions. This technique can lead to the formation of nanoparticles and other nanostructured materials under ambient conditions and in shorter reaction times compared to conventional heating. mdpi.comnih.gov The synthesis of cadmium(II) coordination polymer nanospheres has been successfully achieved using sonochemistry. mdpi.com This approach is noted for its ability to generate uniform nanoparticles and can be considered a green and rapid synthetic methodology. mdpi.comtandfonline.com

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods are widely used for the synthesis of crystalline coordination polymers. These techniques involve carrying out the reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. tandfonline.comacs.orgtandfonline.com These conditions facilitate the dissolution of reactants and promote the growth of high-quality single crystals. acs.org Numerous cadmium(II) coordination polymers with diverse structures have been synthesized using these methods. tandfonline.comtandfonline.comnih.govbohrium.comresearchgate.net The specific ligand and reaction conditions, such as temperature and the presence of co-ligands, dictate the final architecture of the coordination polymer. tandfonline.comrsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov This includes the use of less hazardous reagents, environmentally benign solvents like water or ethanol, and energy-efficient methods. nih.govacs.org

For cadmium compounds, green synthesis approaches have been explored, such as using plant extracts as reducing and capping agents. acs.orgrsc.org While this is more common for the synthesis of cadmium oxide or sulfide (B99878) nanoparticles, the underlying principles can be adapted for carboxylate synthesis. For example, mechanochemistry, a solvent-free or low-solvent technique involving milling of solid reactants, has been used for the sustainable synthesis of cadmium sulfide and could be a potential green route for cadmium carboxylates. nih.gov The use of sonochemical methods, as mentioned earlier, also aligns with green chemistry principles due to reduced reaction times and energy consumption. mdpi.comtandfonline.com

Table 2: Comparison of Synthesis Methodologies

Synthesis MethodKey AdvantagesRelevance to this compound
Conventional Synthesis Well-established, straightforward.Direct reaction of cadmium salts with the carboxylic acid. wikipedia.orgwits.ac.za
Sonochemical Synthesis Rapid, energy-efficient, produces nanoparticles. mdpi.comPotential for producing nanostructured this compound. mdpi.comnih.gov
Hydrothermal/Solvothermal Yields crystalline products, good for coordination polymers. tandfonline.comacs.orgApplicable for creating well-defined crystalline structures. tandfonline.comnih.gov
Green Chemistry Approaches Environmentally friendly, reduced waste and hazards. nih.govUse of safer solvents and energy-efficient methods like sonochemistry or mechanochemistry. tandfonline.comnih.gov

Coordination Chemistry and Structural Elucidation of Cadmium 2+ R 12 Hydroxyoctadecanoate Complexes

Ligand-Metal Ion Interactions and Coordination Modes

The interaction between the cadmium(II) ion and the (R)-12-hydroxyoctadecanoate ligand is governed by the coordination capabilities of the ligand's functional groups and the electronic properties of the metal center.

Cadmium(2+) salts of long-chain carboxylic acids, such as (R)-12-hydroxyoctadecanoate, are classified as metallic soaps. These compounds result from the reaction between a fatty acid and a metal cation. researchgate.net The carboxylate group (–COO⁻) of the ligand is the primary site of interaction with the Cd(II) ion. This interaction is fundamental to the formation and structure of the resulting complex.

Table 1: Common Coordination Modes of Carboxylate Ligands in Cadmium(II) Complexes

Coordination Mode Description Structural Implication
Monodentate The carboxylate binds to the metal center through a single oxygen atom. Can lead to simple monomeric complexes or be part of more complex structures.
Bidentate (Chelating) Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. Tends to form stable, monomeric units.
Bidentate (Bridging) The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. Promotes the formation of polymeric chains (1D), layers (2D), or frameworks (3D). znaturforsch.comresearchgate.net
η¹:η²:µ₂ Bridging A more complex mode where the carboxylate chelates one metal center while also bridging to another. Results in high-dimensional, stable polymeric networks. znaturforsch.com

A distinguishing feature of the (R)-12-hydroxyoctadecanoate ligand is the presence of a hydroxyl (–OH) group at the C12 position of the stearate (B1226849) chain. This secondary functional group can also participate in coordination with the cadmium(II) ion. mdpi.com The involvement of hydroxyl groups in coordination to Cd(II) has been observed in other complexes, where they can act as donors, influencing the final coordination geometry. researchgate.net

In the case of Cadmium(2+) (R)-12-hydroxyoctadecanoate, the hydroxyl group can coordinate to the same cadmium ion as the carboxylate group, acting as a chelating agent. This would create a large chelate ring, which could affect the stability and stereochemistry of the complex. Alternatively, the hydroxyl group could coordinate to an adjacent cadmium ion, acting as a bridging ligand. This bridging function, in concert with the bridging capabilities of the carboxylate moiety, would further promote the formation of extended polymeric structures. The participation of the hydroxyl group is expected to lead to a more distorted and complex coordination environment around the Cd(II) center compared to simple cadmium carboxylates. researchgate.net

According to the Hard and Soft Acids and Bases (HSAB) principle, the cadmium(II) ion (Cd²⁺) is classified as a soft Lewis acid. researchgate.netnih.gov This classification is based on its d¹⁰ electron configuration, relatively large ionic radius, and high polarizability. researchgate.netnih.gov Soft acids tend to form more stable complexes with soft bases, which have donor atoms like sulfur or phosphorus. researchgate.net

However, Cd(II) also forms stable and well-characterized complexes with hard donor atoms, particularly oxygen. researchgate.net Both the carboxylate and hydroxyl groups of the (R)-12-hydroxyoctadecanoate ligand are oxygen-donor groups, which are considered hard bases. While the Cd-O bond may have a more ionic character compared to a Cd-S bond, these interactions are strong enough to lead to a vast and stable coordination chemistry. researchgate.net The versatility of Cd(II) allows it to adopt a wide range of coordination numbers, most commonly 4, 5, and 6, but numbers from two to eight are known. researchgate.net This flexibility enables it to accommodate various ligand arrangements, resulting in diverse coordination geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. researchgate.netmdpi.com

Table 2: General Coordination Profile of Cadmium(II)

Property Description Reference
HSAB Classification Soft Acid researchgate.netnih.gov
Common Donor Atoms S, N, O researchgate.netnih.gov
Typical Coordination Numbers 4, 5, 6 researchgate.net
Observed Geometries Tetrahedral, Square Pyramidal, Trigonal Bipyramidal, Octahedral researchgate.netmdpi.com

Stereochemical Aspects of (R)-12-hydroxyoctadecanoate Ligand

The (R)-12-hydroxyoctadecanoate ligand possesses a chiral center at the carbon atom bearing the hydroxyl group (C12). This inherent chirality is a critical factor that influences the three-dimensional structure of its metal complexes.

Chirality plays a crucial role in the self-assembly and crystallization of molecules. Studies on 12-hydroxystearic acid have shown that its enantiomeric form significantly affects its ability to form gels and the morphology of the resulting structures. researchgate.net The optically pure (R)- or (S)-enantiomer of 12-hydroxystearic acid forms high-aspect-ratio fibers, which create a robust gel network. In contrast, the racemic mixture (a 50:50 mix of R and S forms) tends to form platelet-like crystals that are less effective at gelling. researchgate.net

This principle of chiral recognition and its influence on supramolecular assembly is directly applicable to the formation of this compound complexes. The use of the enantiomerically pure (R)-ligand is expected to guide the formation of specific, ordered, and potentially chiral supramolecular architectures. The chirality of the ligand can be transferred to the resulting metal-organic assembly, leading to the formation of structures such as helical polymer chains. This "transcription of chirality" from the molecular ligand to the macroscopic structure is a key aspect of supramolecular chemistry. researchgate.net

Structural Diversity and Polymeric Architectures

The combination of the ligand's characteristics and the flexible coordination sphere of the Cd(II) ion promotes significant structural diversity. Cadmium(II) coordination polymers are known for their varied and fascinating architectures, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). researchgate.netnih.gov

For this compound, several factors point toward the formation of complex polymeric structures:

Bridging Carboxylate: The carboxylate group can readily bridge two or more Cd(II) centers, forming the backbone of a polymer. znaturforsch.comresearchgate.net

Coordinating Hydroxyl Group: The hydroxyl group can also act as a bridging ligand, reinforcing the polymeric structure or linking different polymer chains together. researchgate.net

Long Alkyl Chain: The long, hydrophobic C17 alkyl chain of the ligand will likely lead to van der Waals interactions between adjacent polymer chains, promoting self-assembly into ordered lamellar (layered) or fibrous structures, similar to other metal soaps.

Chirality: The single enantiomer of the ligand is expected to induce a specific helical twist or other chiral motif within the polymeric chains, leading to a well-defined chiral supramolecular architecture. researchgate.net

These features suggest that this compound is unlikely to exist as a simple monomeric species but will instead form sophisticated, biodegradable polymeric architectures. mdpi.comresearchgate.net The resulting material may exhibit properties such as organized nanostructures or specific recognition capabilities, driven by the precise arrangement of the chiral ligands around the cadmium centers.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(R)-12-hydroxyoctadecanoate
12-hydroxystearic acid
Cadmium(II) ion
Cadmium carboxylates
Cadmium acetate (B1210297)
Cadmium benzoate
Antimony(V) chloride
Mercury(II) bromide
Trialkyl phosphines

Formation of Monomeric, Dimeric, and Polymeric Cadmium(II) Complexes

The reaction of cadmium(II) sources with (R)-12-hydroxyoctadecanoate can lead to the formation of complexes with varying nuclearity. The specific outcome is often influenced by reaction conditions such as solvent, temperature, and the presence of ancillary ligands.

Monomeric Complexes: In the presence of suitable coordinating solvents or bulky ancillary ligands, monomeric cadmium(II) complexes can be isolated. In such cases, the coordination sphere of the cadmium ion is saturated by a limited number of (R)-12-hydroxyoctadecanoate ligands and solvent molecules, preventing the formation of extended structures. For instance, a mononuclear Cd(II) complex can exhibit an octahedral coordination geometry. mdpi.com

Dimeric Complexes: Dimerization is a common structural motif for metal carboxylates. In the context of cadmium(II) (R)-12-hydroxyoctadecanoate, bridging carboxylate groups can link two cadmium centers. The hydroxyl groups of the ligand can also participate in forming these bridged structures. For example, dimeric cadmium complexes have been synthesized where bridging chlorine atoms connect the metal centers. mdpi.com

Polymeric Complexes: The bifunctional nature of the (R)-12-hydroxyoctadecanoate ligand, with its carboxylate and hydroxyl groups, provides an excellent scaffold for the construction of coordination polymers. These groups can bridge multiple cadmium centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net The flexibility of the long alkyl chain can also influence the packing of these polymeric chains.

Complex TypeBridging LigandsPotential Structural Features
MonomericNone (or solvent)Saturated coordination sphere, often with ancillary ligands.
DimericCarboxylate, HalideBinuclear structures.
PolymericCarboxylate, HydroxylExtended 1D, 2D, or 3D networks. researchgate.net

Dimensionality Control in Coordination Polymers (1D, 2D, 3D)

The dimensionality of coordination polymers constructed from cadmium(II) and (R)-12-hydroxyoctadecanoate is a critical aspect of their solid-state architecture. The ability to control this dimensionality is a key goal in crystal engineering.

1D Coordination Polymers: One-dimensional chains are a common outcome. These can be formed through the regular alternation of cadmium ions and bridging (R)-12-hydroxyoctadecanoate ligands. For example, Cd(II) ions can be linked by 4,4′-bipyridine to form linear 1D polymeric chains. mdpi.com

2D Coordination Polymers: Two-dimensional layered structures can arise when the 1D chains are further interconnected. This can be achieved through the use of secondary bridging ligands or through weaker intermolecular interactions. The hydroxyl groups on the (R)-12-hydroxyoctadecanoate ligand can play a crucial role in forming these inter-chain connections, leading to the formation of a 2D network. For instance, two-dimensional polymeric structures have been observed where monomeric units are joined by bridging acetate and benzenediamine ligands. researchgate.net Another example involves a two-dimensional anionic cadmium(II) polymer constructed through thiocyanate (B1210189) coordination bridges. nih.gov

3D Coordination Polymers: The formation of three-dimensional frameworks requires extensive cross-linking in all directions. While less common for simple dicarboxylate-type ligands, the presence of the hydroxyl group on (R)-12-hydroxyoctadecanoate could potentially facilitate the formation of 3D structures through hydrogen bonding networks. The versatile coordination abilities of Cd(II) can result in structures ranging from simple complexes to 1D, 2D, and 3D polymeric architectures. researchgate.net

Control over dimensionality can be exerted by modifying reaction conditions, such as the metal-to-ligand ratio, the choice of solvent, and the introduction of ancillary ligands with specific geometries and functionalities.

Supramolecular Interactions in Crystal Packing

Beyond the primary coordination bonds, supramolecular interactions play a vital role in defining the final crystal architecture of cadmium(II) (R)-12-hydroxyoctadecanoate complexes. These non-covalent interactions dictate how the individual monomeric, dimeric, or polymeric units pack in the solid state.

The long alkyl chains of the (R)-12-hydroxyoctadecanoate ligands are particularly significant in this regard. Van der Waals forces between these chains can lead to the formation of well-defined lamellar or interdigitated structures. The stereochemistry of the ligand, specifically the (R)-configuration at the C12 position, can also introduce subtle but important packing effects.

Coordination Numbers and Geometries of Cadmium(II) Centers

The flexible coordination sphere of the d¹⁰ Cd(II) ion allows for a variety of coordination numbers and geometries, a key factor in the structural diversity of its complexes. researchgate.net

Observation of Variable Coordination Numbers (e.g., 4, 5, 6, 8)

In complexes with (R)-12-hydroxyoctadecanoate and related ligands, cadmium(II) has been observed to adopt several coordination numbers.

Coordination Number 4: Tetrahedral geometry is common for four-coordinate Cd(II) complexes, especially with anionic ligands. For example, the [CdI₄]²⁻ moiety exhibits a slightly distorted tetrahedral geometry. researchgate.net

Coordination Number 5: Five-coordinate geometries, such as square pyramidal and trigonal bipyramidal, are also known for cadmium(II). mdpi.com In one reported cadmium-thiocyanate complex, each Cd(II) ion is square-pyramidally coordinated. nih.gov

Coordination Number 6: The most prevalent coordination number for Cd(II) is six, typically resulting in an octahedral geometry. researchgate.net This is observed in numerous cadmium complexes with a variety of ligands. mdpi.commdpi.comresearchgate.netnih.gov

Higher Coordination Numbers: While less common, coordination numbers of seven and eight have also been documented for cadmium(II), often with smaller multidentate ligands or in specific solid-state structures.

Coordination NumberCommon GeometryExample
4Tetrahedral[CdI₄]²⁻ researchgate.net
5Square Pyramidal, Trigonal BipyramidalCadmium-thiocyanate complex nih.gov
6Octahedral[Cd(H₂O)₆]²⁺ researchgate.net
8CubicBody-centered cubic (bcc) metals wikipedia.org

Analysis of Distorted Octahedral and Other Geometries

While ideal geometries are often used as a starting point for description, in reality, the coordination polyhedra around cadmium(II) in its complexes are almost always distorted.

Distorted Octahedral Geometry: This is a very common feature in six-coordinate Cd(II) complexes. researchgate.netnih.gov These distortions arise from several factors:

Ligand Bite Angle: The geometry of the (R)-12-hydroxyoctadecanoate ligand, particularly when it acts as a bidentate chelating or bridging ligand, imposes constraints on the bond angles around the metal center, leading to deviations from the ideal 90° angles of a perfect octahedron.

Mixed Ligand Environments: When different types of ligands are present in the coordination sphere, the varying steric and electronic properties of these ligands will naturally lead to a distorted geometry.

Jahn-Teller Effect: Although the d¹⁰ configuration of Cd(II) does not exhibit a first-order Jahn-Teller effect, second-order effects or distortions induced by the packing forces in the crystal lattice can lead to significant deviations from regular octahedral symmetry. libretexts.org

Other Distorted Geometries: Similar distortions are observed for other coordination numbers. For instance, tetrahedral complexes can show angular distortions from the ideal 109.5°, and five-coordinate geometries can exist in conformations that are intermediate between square pyramidal and trigonal bipyramidal.

The precise nature of these distortions can be quantified by analyzing bond lengths and angles obtained from single-crystal X-ray diffraction studies. These structural details are crucial for understanding the reactivity and properties of the complexes.

Advanced Characterization Techniques for Cadmium 2+ R 12 Hydroxyoctadecanoate

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopy is a fundamental tool for elucidating the structural and electronic characteristics of Cadmium(2+) (R)-12-hydroxyoctadecanoate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its functional groups, bonding, and optical properties can be obtained.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for analyzing the coordination environment of the metal ion. In this compound, the IR spectrum reveals key vibrations associated with the carboxylate and hydroxyl groups, as well as the long alkyl chain.

The IR spectrum of the free ligand, (R)-12-hydroxyoctadecanoic acid, shows a characteristic broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. nist.gov It also exhibits a strong C=O stretching vibration for the carboxylic acid at approximately 1700 cm⁻¹. nist.govchemicalbook.com Upon formation of the cadmium salt, the proton of the carboxylic acid is replaced by the Cd²⁺ ion. This results in the disappearance of the broad O-H band and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). researchgate.netuj.edu.plresearchgate.net

The positions of these carboxylate stretching bands are sensitive to the coordination mode of the ligand to the metal center. The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can help distinguish between unidentate, bidentate chelating, and bidentate bridging coordination. uj.edu.pl For cadmium stearate (B1226849), a related long-chain carboxylate, these bands are observed, indicating the coordination of the carboxylate group to the cadmium ion. researchgate.netnih.gov The IR spectrum also contains prominent peaks corresponding to the C-H stretching vibrations of the long alkyl chain (typically in the 2850-2960 cm⁻¹ region) and the O-H stretching of the hydroxyl group at the C12 position (around 3400 cm⁻¹), which may also show a shift upon coordination to the cadmium ion. nist.govnih.gov

Table 1: Typical Infrared Absorption Bands for this compound and its Precursor

Functional Group Vibration Typical Wavenumber (cm⁻¹) in (R)-12-hydroxyoctadecanoic acid Expected Wavenumber (cm⁻¹) in this compound
Carboxylic Acid O-H stretch 2500-3300 (broad) Absent
Carboxylic Acid C=O stretch ~1700 Absent
Carboxylate Asymmetric stretch (νₐₛ) - ~1540-1580
Carboxylate Symmetric stretch (νₛ) - ~1400-1440
Hydroxyl O-H stretch ~3400 Shifted upon coordination
Alkyl Chain C-H stretch 2850-2960 2850-2960

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR is used to confirm the structure of the octadecanoate chain and to probe the effects of coordination to the diamagnetic Cd²⁺ ion. acs.orgnih.gov

In the ¹H NMR spectrum of the free ligand, (R)-12-hydroxyoctadecanoic acid, distinct signals are observed for the different protons. chemicalbook.comresearchgate.netnih.gov The terminal methyl group (CH₃) typically appears as a triplet around 0.88 ppm. The methylene (B1212753) protons (CH₂) of the long alkyl chain produce a broad multiplet in the region of 1.2-1.6 ppm. The methylene group alpha to the carboxylic acid (α-CH₂) appears as a triplet at approximately 2.34 ppm. chemicalbook.com The proton on the carbon bearing the hydroxyl group (CH-OH) gives a signal around 3.6 ppm. chemicalbook.com

Upon formation of the cadmium salt, the chemical shifts of the protons near the coordination sites are expected to change. The signal for the α-CH₂ protons is particularly sensitive to the deprotonation and coordination of the carboxylate group and may experience a downfield shift. acs.orgnih.gov The resonance of the CH-OH proton and adjacent methylene groups may also be affected if the hydroxyl group is involved in coordination to the cadmium center. Dynamic NMR studies on other cadmium carboxylates have shown that ligand exchange can be facile on the NMR timescale. acs.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
-CH₃ ~0.9 Triplet
-(CH₂)n- ~1.2-1.6 Multiplet
-CH₂-COO⁻ ~2.3-2.5 Triplet
-CH(OH)- ~3.6 Multiplet
-OH Variable Singlet (broad)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, which is a d¹⁰ complex and thus does not exhibit d-d transitions, the UV-Vis absorption is primarily associated with ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. nih.govjos.ac.cn

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, providing a characteristic "fingerprint" for the compound. pharmtech.comnih.gov

For this compound, the Raman spectrum would be dominated by the vibrations of the long alkyl chain. Strong bands corresponding to the C-H stretching modes are expected in the 2800-3000 cm⁻¹ region. pharmtech.comresearchgate.net The symmetric stretching of the C-C backbone will also give rise to a series of bands. The symmetric stretching of the carboxylate group (νₛ(COO⁻)) is also expected to be Raman active. Studies on metal stearates, such as magnesium stearate, show characteristic bands for the methylene (CH₂) symmetric stretch around 2848 cm⁻¹, which can be used for quantitative analysis. pharmtech.comresearchgate.net The Raman spectrum can also provide information on the conformational order of the alkyl chains in the solid state.

Table 3: Expected Raman Shifts for this compound

Vibration Expected Raman Shift (cm⁻¹)
C-H stretching (alkyl) 2800-3000
CH₂ twisting and wagging 1200-1400
C-C stretching (alkyl) 1000-1200
Symmetric COO⁻ stretching ~1400

Luminescence spectroscopy, including photoluminescence (PL), investigates the emission of light from a substance after it has absorbed light. Cadmium(II) complexes, having a d¹⁰ electronic configuration, can exhibit luminescence, which is often ligand-based or arises from charge-transfer states. nih.govacs.orgnih.gov

The luminescence of this compound would likely originate from the (R)-12-hydroxyoctadecanoate ligand or from a ligand-to-metal charge transfer (LMCT) excited state. The emission wavelength and quantum yield are sensitive to the coordination environment of the cadmium ion and the rigidity of the resulting structure. rsc.orgrsc.orgrsc.org Coordination polymers of cadmium carboxylates have been shown to exhibit interesting photoluminescent properties, with the emission being tunable based on the nature of the ligands and the dimensionality of the structure. nih.govacs.org While specific data for this compound is scarce, the potential for luminescence exists and would be a key aspect of its optical characterization.

Crystallographic Analysis for Precise Structural Determination

While a specific crystal structure for this compound is not available in the searched literature, studies on other cadmium carboxylates and metal soaps provide insights into the likely structural features. nih.govresearchgate.netosti.govmdpi.comwikipedia.org Cadmium(II) can adopt various coordination numbers and geometries, with octahedral and trigonal prismatic being common. osti.govznaturforsch.com The carboxylate group can coordinate to the cadmium ion in a unidentate, bidentate chelating, or bidentate bridging fashion. The hydroxyl group at the C12 position can also potentially coordinate to a cadmium ion, leading to the formation of polymeric structures. nih.gov

Long-chain metal carboxylates, often referred to as metal soaps, typically form layered structures in the solid state. nist.govresearchgate.net These layers consist of a central plane of metal ions coordinated to the carboxylate head groups, with the long alkyl chains extending outwards on either side. X-ray powder diffraction (XRD) is a useful technique to probe this layered arrangement, with the low-angle reflections corresponding to the long spacing between the layers. nist.govresearchgate.netresearchgate.net

Table 4: Potential Compound Names Mentioned in the Article

Compound Name
This compound
(R)-12-hydroxyoctadecanoic acid
Cadmium stearate
Cadmium arachidate
Magnesium stearate

Single-Crystal X-ray Diffraction (SCXRD) for Unit Cell and Atomic Arrangement

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is an essential technique for verifying the phase identity and assessing the crystalline purity of a bulk sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid.

For this compound, the PXRD pattern would exhibit a series of sharp peaks, indicating a well-ordered crystalline material. The positions and relative intensities of these peaks are characteristic of the compound's crystal structure. Any deviation from a reference pattern, or the presence of unexpected peaks, would suggest the existence of impurities or different crystalline phases. The low-angle region of the PXRD pattern is particularly informative for long-chain metal soaps like this one, as it typically contains reflections corresponding to the long-range lamellar packing of the molecules.

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are critical for understanding the behavior of this compound upon heating. These methods provide data on the material's thermal stability, phase transitions, and decomposition processes.

Thermogravimetric Analysis (TGA) for Decomposition Temperatures and Mass Loss

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and to quantify the mass loss associated with different decomposition steps.

A typical TGA curve for this compound would likely show an initial stable region at lower temperatures, followed by one or more distinct mass loss steps at elevated temperatures. These steps correspond to the thermal decomposition of the organic ligand, ultimately leaving a residue of cadmium oxide. The precise temperatures of decomposition are indicative of the thermal stability of the compound. For instance, a multi-step decomposition might suggest the sequential loss of different parts of the organic ligand.

Below is a hypothetical TGA data table for this compound based on typical behavior for similar metal soaps.

Temperature Range (°C)Mass Loss (%)Associated Process
25-200~1-2%Loss of adsorbed water/solvent
200-400~40-50%Initial decomposition of the organic ligand
400-600~30-40%Further decomposition and charring
>600-Stable cadmium oxide residue

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Changes

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify thermal transitions such as melting, crystallization, and solid-state phase transitions, and to quantify the energy changes associated with these events.

The DSC thermogram of this compound would be expected to show endothermic peaks corresponding to phase transitions. For a long-chain metal soap, multiple transitions may be observed prior to melting, which are often attributed to changes in the packing and conformation of the alkyl chains. The melting point itself would appear as a sharp endothermic peak. The enthalpy of these transitions, calculated from the peak areas, provides quantitative information about the energy required for these structural changes.

Hypothetical DSC data for this compound is presented below.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Solid-solid transition~80~8510-20
Melting~110~11580-100

Morphological and Nanostructural Characterization

Understanding the surface features and particle characteristics of this compound is crucial for many of its potential applications. Electron microscopy techniques are invaluable for this purpose.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and determining the particle size and shape of a material. SEM images are generated by scanning the sample with a focused beam of electrons and detecting the secondary or backscattered electrons.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticle Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology, size, and internal structure of this compound at the nanoscale. In a typical TEM analysis, a beam of high-energy electrons is transmitted through an ultrathin sample of the material. The interactions between the electrons and the atoms of the sample create an image that provides detailed information about its physical form.

The internal structure of the material can also be investigated. High-resolution TEM (HR-TEM) can even visualize the crystalline lattice of the material, providing insights into the arrangement of atoms within the nanoparticles. This can reveal the presence of crystal defects, grain boundaries, or amorphous regions, which can significantly impact the material's chemical and physical behavior. For instance, analysis of various cadmium-based nanomaterials has demonstrated the formation of distinct layered or spherical structures. researchgate.net

A hypothetical TEM analysis of a this compound sample might yield the following data:

ParameterDescriptionTypical Value
Morphology The observed shape of the particles.Agglomerated quasi-spherical nanoparticles
Particle Size Range The range of diameters measured for a statistically significant number of particles.10 - 50 nm
Average Particle Size The mean diameter of the nanoparticles.25 nm
Internal Structure Features observed within the particles.Polycrystalline with visible grain boundaries

Selected Area Electron Diffraction (SAED) for Crystallinity of Nanomaterials

Selected Area Electron Diffraction (SAED) is an analytical technique typically performed within a TEM. It provides critical information about the crystallinity of a material. youtube.com In SAED, a focused electron beam is diffracted by the crystalline lattice of a specific area of the sample. The resulting diffraction pattern is then projected onto a screen or detector. The nature of this pattern directly reflects the crystalline state of the analyzed material. youtube.com

For this compound, SAED would be employed to determine whether the nanomaterials are single-crystalline, polycrystalline, or amorphous. youtube.com

Single-crystalline: A single-crystalline nanoparticle would produce a diffraction pattern consisting of a regular array of sharp, distinct spots. This indicates that the entire nanoparticle is a single, continuous crystal lattice.

Polycrystalline: A polycrystalline material, which is composed of many small, randomly oriented crystallites, would generate a diffraction pattern of concentric rings. Each ring corresponds to a specific set of lattice planes, as dictated by Bragg's law. The sharpness of the rings can provide an indication of the crystallite size. This is a common finding in synthesized nanoparticles of other cadmium compounds. researchgate.net

Amorphous: If the material is amorphous, meaning it lacks long-range atomic order, the SAED pattern will consist of diffuse, broad halos, indicating the absence of a regular crystal lattice. youtube.com

The analysis of the SAED pattern for this compound would be fundamental in understanding its structural integrity and predicting its physical properties.

A summary of potential SAED findings for a sample of this compound is presented below:

ParameterDescriptionObservationInterpretation
Diffraction Pattern The pattern generated by the interaction of electrons with the sample.A series of concentric rings with some superimposed brighter spots.The material is predominantly polycrystalline, with some larger, well-oriented crystallites.
Ring Characteristics The nature of the diffraction rings.Rings are continuous and relatively sharp.Indicates small, randomly oriented crystallites.
d-spacing (Å) Interplanar spacing calculated from the ring diameters.Could be calculated for each ring to be compared with X-ray diffraction data.Corresponds to specific crystal lattice planes of the material.

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Analysis

Nitrogen adsorption-desorption isotherm analysis is a standard method for determining the specific surface area and porosity of a material. The technique involves exposing the sample to increasing partial pressures of nitrogen gas at a constant low temperature, typically that of liquid nitrogen (77 K), and measuring the amount of gas adsorbed. Subsequently, the pressure is systematically decreased, and the amount of desorbed gas is measured.

For a material like this compound, this analysis would reveal its textural properties. The shape of the resulting isotherm provides qualitative information about the pore structure. According to the IUPAC classification, different isotherm types correspond to different material structures (e.g., non-porous, microporous, mesoporous, or macroporous). researchgate.net

Key parameters derived from the isotherm include:

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of porous materials based on the multilayer adsorption model. mdpi.com A high BET surface area is often desirable for applications in catalysis and sorption.

Pore Volume: The total volume of the pores within the material can be determined from the amount of gas adsorbed at a relative pressure close to unity. mdpi.com

Pore Size Distribution: The distribution of pore sizes, particularly in the mesopore range (2-50 nm), can be calculated from the desorption branch of the isotherm using models such as the Barrett-Joyner-Halenda (BJH) method.

While this compound is not a classical porous material like a metal-organic framework (MOF), the packing of its nanoparticles can create interstitial voids, leading to a measurable surface area and porosity. In analogous cadmium-based MOFs, surface areas can be significant. researchgate.net

A hypothetical data table summarizing the results from a nitrogen adsorption-desorption analysis of this compound is provided below.

ParameterDescriptionHypothetical Value
Isotherm Type The shape of the adsorption/desorption curve according to IUPAC classification.Type IV with a H3 hysteresis loop
BET Surface Area The specific surface area of the material.45 m²/g
Total Pore Volume The total volume of pores per gram of material.0.15 cm³/g
Average Pore Diameter The average width of the pores.13.3 nm

This type of data is instrumental in understanding how this compound might interact with its environment, particularly in applications where surface interactions are important.

Applications of Cadmium 2+ R 12 Hydroxyoctadecanoate in Functional Materials

Precursors for Cadmium Oxide (CdO) Nanomaterials

The compound is a notable single-source precursor for the synthesis of cadmium oxide (CdO) nanomaterials. CdO is a significant n-type semiconductor with a direct band gap of approximately 2.5 eV, making it suitable for various optoelectronic applications. semanticscholar.org The use of Cadmium(2+) (R)-12-hydroxyoctadecanoate allows for controlled synthesis pathways to produce CdO nanoparticles with tailored properties.

Thermal decomposition, or thermolysis, is a common and effective method for synthesizing cadmium oxide (CdO) nanoparticles from precursors like this compound. researchgate.net This process involves heating the solid-state precursor in a controlled environment, causing it to decompose and yield CdO nanoparticles. orientjchem.org The long organic chain of the (R)-12-hydroxyoctadecanoate ligand plays a crucial role during synthesis, acting as a capping agent that helps control the growth and prevent agglomeration of the nanoparticles. researchgate.net

The synthesis can be carried out using various techniques, including simple calcination in a furnace. semanticscholar.orgccsenet.org For instance, a precursor complex can be calcined at temperatures around 500°C for several hours to produce pure, crystalline CdO nanoparticles. semanticscholar.orgccsenet.org The decomposition process typically occurs in distinct steps, which can be analyzed using thermogravimetric analysis (TGA) to determine the optimal calcination temperature. semanticscholar.org The environment of the decomposition, such as the presence of air, influences the final product, ensuring the formation of the oxide. semanticscholar.org Researchers have successfully synthesized CdO nanoparticles from various cadmium carboxylate precursors, demonstrating the robustness of this approach. orientjchem.orgresearchgate.net

Table 1: Parameters in Thermal Decomposition Synthesis of CdO Nanoparticles

Parameter Description Influence on Nanoparticle Properties
Precursor The cadmium-containing organometallic compound, e.g., this compound. The ligand structure can act as an inherent capping agent, influencing particle size and morphology.
Temperature The temperature at which the decomposition is carried out. researchgate.netresearchgate.net Affects the crystallinity, particle size, and size distribution of the resulting CdO nanoparticles. researchgate.net
Time The duration of the thermal treatment. researchgate.net Influences the completion of the decomposition reaction and the growth of the nanocrystals. researchgate.net
Atmosphere The gaseous environment during decomposition (e.g., air, inert gas). semanticscholar.org Determines the final composition of the product (e.g., oxide vs. other species). semanticscholar.org

| Capping Agent | Organic molecules that adsorb to the nanoparticle surface to control growth and prevent aggregation. researchgate.net | The hydroxyoctadecanoate ligand can serve this function internally. External agents can also be added. |

The morphology and structure of the this compound precursor can significantly impact the properties of the final CdO nanomaterials. The physical characteristics of the precursor, such as its crystal structure and particle size, can direct the formation of the resulting nanoparticles, influencing their shape, size, and surface characteristics. rsc.org For example, different precursor morphologies can lead to CdO nanoparticles with varied shapes, such as nanoneedles, nanowires, or spherical particles. najah.edu

The decomposition of a well-defined crystalline precursor can lead to more uniform and crystalline nanoparticles. The process of laser ablation in deionized water has been shown to produce CdO nanoparticles where the size distribution is reduced with an increase in laser pulse energy. semanticscholar.orgmedcraveonline.com Similarly, the condensation process during synthesis can lead to the formation of fine powders with irregular particles and shapes, resulting in non-uniform nanoparticle morphology. nih.gov The study of different cadmium complexes has shown that the initial structure of the precursor is a key factor in determining the final morphology of the CdO crystals, which can range from stellated octahedra to hexagonal plates. rsc.org This demonstrates a direct link between the precursor's form and the end material's physical properties.

By controlling the synthesis conditions of CdO nanoparticles from this compound, it is possible to tailor their properties for specific high-tech applications. longdom.org The size and shape of the nanoparticles, for instance, have a direct effect on their optical and electronic properties due to quantum confinement effects. najah.edu

Optical Applications: The band gap of CdO nanoparticles can be tuned by controlling their size, which in turn affects their light absorption and emission characteristics. orientjchem.org This makes them suitable for use in optoelectronic devices like phototransistors and photodiodes. najah.edu

Photovoltaics: As a transparent conducting oxide, CdO is a candidate for applications in solar cells as a window material. researchgate.netnajah.edu The ability to produce pure, crystalline CdO films with high optical transmittance via thermal decomposition of precursors is highly advantageous for this purpose. najah.edu

Gas Sensors: The high surface-area-to-volume ratio of CdO nanoparticles makes them excellent candidates for gas sensing applications. najah.edu The mesoporous structure that can be achieved through controlled thermal decomposition provides a high surface contact area, enhancing the sensitivity of the sensor to various gases. semanticscholar.org

Role in Polymer Science and Composite Materials

Beyond nanomaterial synthesis, this compound finds applications in polymer science, primarily due to the properties conferred by its long-chain carboxylate structure and the reactivity of the cadmium ion.

Cadmium salts of long-chain carboxylic acids, often referred to as cadmium soaps, have historically been used as highly effective heat stabilizers for polyvinyl chloride (PVC). seepvcforum.comstabilisers.eu this compound falls into this category of compounds. During the processing of PVC at high temperatures, the polymer can undergo degradation, releasing hydrochloric acid (HCl). Cadmium stabilizers work by reacting with this released HCl, thereby preventing further autocatalytic degradation of the polymer chain.

These stabilizers impart excellent heat stability and weatherability to PVC products. seepvcforum.comstabilisers.eu They were commonly used in outdoor applications like window profiles and roofing membranes. seepvcforum.comstabilisers.eu Typically, these cadmium stabilizers were used at concentrations of 0.5–2.5% by weight in the PVC article. However, due to environmental and health concerns, the use of cadmium-based stabilizers has been voluntarily phased out in many regions, such as the European Union, since the early 2000s. seepvcforum.comstabilisers.eu

Table 2: Function of Cadmium Carboxylate Stabilizers in PVC

Function Mechanism Result
Heat Stabilization Reacts with and neutralizes hydrochloric acid (HCl) released during PVC degradation. Prevents polymer breakdown, maintains color, and preserves mechanical properties.
UV Resistance Improves resistance to degradation initiated by ultraviolet light. Enhances the durability and lifespan of PVC products used outdoors. seepvcforum.comstabilisers.eu

| Lubrication | The long organic chains can provide lubrication during melt processing. | Improves the flow characteristics of the PVC compound during manufacturing. |

Ion-imprinted polymers (IIPs) are a class of smart materials designed with molecularly templated cavities that can selectively recognize and bind specific target ions. dntb.gov.ua The synthesis of IIPs for cadmium ion (Cd²⁺) recognition involves polymerizing functional monomers and a cross-linker around a Cd²⁺-ligand complex. nih.govarabjchem.org After polymerization, the cadmium ion template is removed, leaving behind nano-sized cavities that are complementary in size, shape, and chemical functionality to the Cd²⁺ ion. arabjchem.org

This compound can be a valuable component in the preparation of such materials. The cadmium ion serves as the template, while the (R)-12-hydroxyoctadecanoate ligand can participate in forming the initial complex. The specific coordination chemistry of the cadmium complex influences the structure of the imprinted cavity, thereby determining the selectivity of the final polymer. These IIPs are being developed for various applications, including the selective extraction and sensing of toxic cadmium ions from environmental samples. dntb.gov.uaresearchgate.netbohrium.com The use of IIPs offers a highly selective and sensitive method for detecting heavy metal ions, overcoming interference from other similar ions like zinc (Zn²⁺). nih.gov

Formation of Nanocomposites with Tunable Properties

The incorporation of this compound into polymer matrices or its use as a precursor for the synthesis of cadmium-based nanoparticles can lead to the formation of nanocomposites with tunable properties. The long alkyl chain of the (R)-12-hydroxyoctadecanoate ligand can act as a dispersing agent, facilitating the uniform distribution of cadmium-containing nanoparticles within a host material.

For instance, cadmium oxide (CdO) nanoparticles can be synthesized from cadmium carboxylate precursors through thermal decomposition. The properties of the resulting nanocomposite, such as its optical and electronic characteristics, can be tuned by controlling the size and distribution of the CdO nanoparticles. The (R)-12-hydroxyoctadecanoate ligand plays a crucial role in this process by influencing the nucleation and growth of the nanoparticles.

Table 1: Potential Tunable Properties of this compound Nanocomposites

PropertyInfluencing FactorPotential Application
Optical Properties Nanoparticle size and concentrationUV shielding, photocatalysis
Mechanical Properties Filler-matrix interaction, dispersionReinforced plastics, coatings
Thermal Stability Composition and structureHigh-performance polymers
Electrical Conductivity Nanoparticle connectivityAntistatic materials, sensors

This table is illustrative and based on the general behavior of metal oxide nanocomposites.

Supramolecular Assemblies and Self-Assembled Systems

The amphiphilic nature of this compound, with its polar head group (cadmium carboxylate) and nonpolar tail, makes it an ideal candidate for forming complex supramolecular structures through self-assembly.

Design and Fabrication of Ordered Supramolecular Architectures

The coordination of the carboxylate group to the cadmium(II) ion is a key interaction in the formation of ordered supramolecular architectures. Cadmium(II) ions are known for their flexible coordination geometries, which can lead to the formation of various structures, from simple dimers to complex three-dimensional networks nih.gov. The presence of the hydroxyl group on the fatty acid chain can introduce additional hydrogen bonding interactions, further directing the self-assembly process and leading to more complex and hierarchical structures.

The fabrication of these architectures can be achieved through various techniques, including solvent evaporation, cooling of a saturated solution, or diffusion methods. The choice of solvent is critical, as it can influence the solubility of the compound and mediate the non-covalent interactions driving the assembly cjspvc.com.

Self-Assembly Mechanisms and Driving Forces

The self-assembly of this compound in solution and in the solid state is governed by a combination of driving forces:

Coordination Bonds: The primary interaction is the coordination bond between the cadmium(II) ion and the carboxylate groups of the (R)-12-hydroxyoctadecanoate ligands.

Van der Waals Forces: The long hydrocarbon tails of the fatty acid ligands interact through van der Waals forces, leading to the formation of lamellar or cylindrical structures.

Hydrogen Bonding: The hydroxyl group at the C12 position can form intermolecular hydrogen bonds, creating an additional level of structural control and stability within the self-assembled system.

In nonpolar organic solvents, the molecules are likely to form reverse micelles or larger aggregates where the polar cadmium carboxylate head groups are shielded from the solvent by the nonpolar alkyl chains.

Potential for Gas Storage or Separation Applications Based on Porosity

The development of porous materials from this compound is a theoretical possibility, drawing parallels with the field of metal-organic frameworks (MOFs). While this specific compound is not a traditional MOF, the self-assembly of cadmium carboxylate units can, in principle, lead to crystalline structures with intrinsic porosity nih.govnih.gov.

The formation of a porous framework would depend on the ability of the cadmium-carboxylate coordination to create a rigid, open structure that does not collapse upon removal of solvent molecules. The long alkyl chains of the ligands would likely fill much of the potential void space, but the specific packing arrangement, influenced by the chirality and the hydroxyl group, could potentially lead to the formation of microporous channels.

Table 2: Hypothetical Porosity Characteristics and Gas Storage Potential

ParameterPotential Value/CharacteristicImplication for Gas Storage
Surface Area Low to moderateLimited capacity
Pore Size Microporous (< 2 nm)Potential for size-selective gas separation
Framework Stability Dependent on coordination and packingCrucial for reusability
Gas Adsorption Mechanism Physisorption at low pressuresWeak interaction with gas molecules

This table presents a hypothetical scenario, as no experimental data on the porosity of this compound exists.

If a porous structure could be realized, it might exhibit selectivity for certain gases based on size exclusion or specific interactions with the framework. However, without experimental evidence, this remains a speculative application. The field of cadmium-based porous coordination polymers is an active area of research, and future studies may explore the potential of long-chain carboxylate ligands in creating such materials nih.govnih.gov.

Catalytic Activity and Photocatalysis of Cadmium 2+ R 12 Hydroxyoctadecanoate and Its Derivatives

Heterogeneous Catalysis Mediated by Cadmium(II) Centers

Cadmium(II) ions are known to possess good Lewis acid activity, which is a key characteristic for their involvement in various catalytic processes. wikipedia.org In the context of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, cadmium carboxylate-based coordination polymers have demonstrated notable performance. wikipedia.org These materials are often favored over their homogeneous counterparts due to their ease of recovery and recycling. The effectiveness of such catalysts is attributed to their high surface area, large pore structures, and a high concentration of Lewis acidic Cd(II) centers. wikipedia.org

The Lewis acidic nature of the Cd(II) center in compounds like Cadmium(2+) (R)-12-hydroxyoctadecanoate would allow it to accept electron pairs from reactant molecules, thereby activating them for subsequent reactions. This interaction is fundamental to its potential role in a variety of organic transformations. While specific studies on this compound are absent, the broader class of cadmium(II) carboxylate coordination polymers has been investigated for their catalytic prowess. wikipedia.orgchemicalbook.com The presence of unoccupied Lewis-acidic sites on the surface of cadmium-containing materials is a crucial factor in their catalytic activity. mdpi.com

Research on various cadmium(II) carboxylate coordination polymers has confirmed their utility as heterogeneous catalysts in several important organic reactions. wikipedia.orgchemicalbook.com Although detailed research findings for this compound are not available, the established catalytic behavior of similar cadmium compounds suggests its potential applicability in the following transformations:

Acetalization: The formation of acetals from aldehydes or ketones and alcohols is a common acid-catalyzed reaction. The Lewis acidic Cd(II) centers can activate the carbonyl group, facilitating the nucleophilic attack by the alcohol.

Cyanosilylation: This reaction involves the addition of a silyl (B83357) cyanide to a carbonyl group. Lewis acids like a cadmium(II) center can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting the addition of the cyanide group.

Henry Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. While typically base-catalyzed, some Lewis acids can also promote this transformation.

Strecker Reaction: This reaction produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849) or an amine, and cyanide. Lewis acids can play a role in activating the carbonyl group.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. Cadmium-based coordination polymers have been shown to catalyze this reaction effectively. chemicalbook.com For instance, certain cadmium(II) coordination polymers have demonstrated high conversion rates for the Knoevenagel condensation of benzaldehyde (B42025) and malononitrile. chemicalbook.com

A summary of organic reactions catalyzed by general Cadmium(II) carboxylate systems is presented below.

ReactionReactantsProduct TypeCatalytic Role of Cd(II)
AcetalizationAldehyde/Ketone + AlcoholAcetal/KetalLewis acid activation of carbonyl
CyanosilylationAldehyde/Ketone + Silyl CyanideCyanohydrin Silyl EtherLewis acid activation of carbonyl
Henry ReactionNitroalkane + Aldehyde/Ketoneβ-Nitro AlcoholPotential Lewis acid promotion
Strecker ReactionAldehyde/Ketone + Amine + Cyanideα-Amino NitrileLewis acid activation of carbonyl
Knoevenagel CondensationAldehyde/Ketone + Active Methyleneα,β-Unsaturated CompoundLewis acid activation of carbonyl

Photocatalytic Degradation of Organic Pollutants

Cadmium-based materials, particularly cadmium sulfide (B99878) (CdS), are well-studied photocatalysts for the degradation of organic pollutants in wastewater. mdpi.commdpi.comresearchgate.netscispace.comjournalnx.com The photocatalytic activity stems from the ability of the semiconductor to absorb light and generate electron-hole pairs, which then participate in redox reactions that break down organic molecules. researchgate.net

While the primary research focus has been on cadmium sulfide, the principles can be extended to other cadmium compounds. The general mechanism for photocatalysis by a cadmium-based semiconductor involves the following steps:

Light Absorption: The cadmium compound absorbs photons with energy equal to or greater than its bandgap, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB.

Charge Separation and Migration: The generated electron-hole pairs separate and migrate to the surface of the catalyst.

Redox Reactions: At the surface, the electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).

Pollutant Degradation: These reactive oxygen species (ROS), particularly •OH radicals, are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler, less harmful substances, ultimately aiming for complete mineralization to CO₂ and H₂O. researchgate.net

The efficiency of this process is influenced by factors such as the particle size, crystallinity, and surface properties of the catalyst. scispace.com

Numerous studies have demonstrated the effectiveness of cadmium sulfide nanoparticles and other cadmium-based materials in the photocatalytic degradation of various organic dyes (e.g., Rhodamine B, Methylene Blue) and pharmaceutical compounds from water. mdpi.commdpi.comresearchgate.netjournalnx.com The degradation efficiency is typically evaluated by monitoring the decrease in the concentration of the pollutant over time under light irradiation.

For instance, CdS nanorods have been shown to achieve significant degradation of Rhodamine B under visible light. mdpi.comresearchgate.net The efficiency of the degradation process can be influenced by parameters such as catalyst dosage, initial pollutant concentration, pH of the solution, and the presence of other ions. researchgate.net

While specific data for this compound is not available, a hypothetical data table illustrating the kind of results obtained for general cadmium-based photocatalysts is presented below for illustrative purposes.

PollutantCatalyst SystemLight SourceDegradation EfficiencyReference
Rhodamine BCdS NanorodsVisible Light88.4% in 120 min mdpi.comresearchgate.net
Methylene BlueCdS NanoparticlesVisible Light~36% in 120 min mdpi.com
Methyl OrangeCdS NanoparticlesVisible Light~80% in 60 min mdpi.com

It is important to note that the photocatalytic activity and stability of cadmium-based catalysts can be affected by photocorrosion, where the photogenerated holes can oxidize the catalyst itself. scispace.com

Theoretical and Computational Investigations of Cadmium 2+ R 12 Hydroxyoctadecanoate

Density Functional Theory (DFT) Studies for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cadmium-containing compounds, DFT calculations can elucidate bonding characteristics, molecular geometry, and vibrational properties. A suitable computational approach might involve a functional like B3LYP and a basis set such as SDD (Stuttgart/Dresden), which has been shown to be effective for structures containing cadmium. researchgate.net

DFT calculations can predict the optimized molecular geometry of Cadmium(2+) (R)-12-hydroxyoctadecanoate. The cadmium ion (Cd²⁺) typically coordinates with the carboxylate groups of the (R)-12-hydroxyoctadecanoate ligands. The coordination environment of cadmium in carboxylate complexes can vary, but it often involves bidentate or bridging interactions with the carboxylate oxygen atoms. nih.gov The presence of the hydroxyl group on the alkyl chain introduces an additional potential coordination site, which could lead to more complex geometries.

The predicted bond lengths and angles would define the three-dimensional structure of the molecule. For instance, in related cadmium carboxylate complexes, Cd-O bond lengths are influenced by the coordination mode of the carboxylate group. wikipedia.org

Vibrational frequency predictions from DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound would include:

Carboxylate (COO⁻) stretching frequencies: The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to the coordination environment of the cadmium ion. The difference between these frequencies (Δν) can help distinguish between unidentate, bidentate, and bridging coordination modes. researchgate.net

C-H stretching and bending frequencies: These are characteristic of the long alkyl chain of the octadecanoate ligand.

O-H stretching frequency: This mode arises from the hydroxyl group at the 12th carbon position and can be influenced by intra- or intermolecular hydrogen bonding. researchgate.net

Cd-O stretching frequencies: These typically appear at lower frequencies and are direct probes of the cadmium-ligand bond strength. researchgate.net

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylate (COO⁻)Asymmetric Stretch~1580 - 1650
Carboxylate (COO⁻)Symmetric Stretch~1400 - 1450
Hydroxyl (O-H)Stretch (non-hydrogen-bonded)~3600 - 3650
Hydroxyl (O-H)Stretch (hydrogen-bonded)~3200 - 3500
Alkyl Chain (C-H)Stretch~2850 - 2960
Cadmium-Oxygen (Cd-O)Stretch< 600

This table is illustrative and based on general values for similar compounds.

The interaction between the cadmium d-orbitals and the ligand orbitals is fundamental to the bonding in this complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and electronic properties. In cadmium(II) complexes, which have a d¹⁰ electron configuration, the frontier orbitals are typically dominated by ligand-based orbitals, but with some contribution from cadmium's 5s and 5p orbitals. uva.nl

Analysis of the molecular orbitals would reveal the nature of the Cd-O bond, which is expected to have significant ionic character due to the difference in electronegativity between cadmium and oxygen. The carboxylate ligand acts as a Lewis base, donating electron density to the Lewis acidic Cd²⁺ center. nih.gov

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution. The cadmium atom will possess a significant positive charge, though less than the formal +2 charge due to electron donation from the ligands. The oxygen atoms of the carboxylate group will carry a substantial negative charge. The charge distribution along the (R)-12-hydroxyoctadecanoate chain will be less polarized, with the hydroxyl group introducing a localized region of polarity.

A hypothetical charge distribution is presented in the table below:

Atom/GroupPredicted Mulliken Charge (a.u.)
Cadmium (Cd)+1.5 to +1.8
Carboxylate (O)-0.7 to -0.9
Carboxylate (C)+0.6 to +0.8
Hydroxyl (O)-0.6 to -0.8
Hydroxyl (H)+0.4 to +0.5

This table is illustrative and provides expected charge ranges based on general principles of coordination chemistry.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (General consideration for complex systems)

While specific MD simulations for this compound are not found in the surveyed literature, the methodology is highly applicable to understanding the dynamic behavior of such large and flexible molecules, particularly in condensed phases. MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. rsc.org

For a system of this compound molecules, MD simulations could provide insights into:

Conformational Dynamics: The long, flexible (R)-12-hydroxyoctadecanoate chains can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy conformers and the dynamics of transitions between them.

Aggregate Formation: In non-polar solvents or in the solid state, metal soaps like this are known to form aggregates or polymeric structures. researchgate.nettue.nl Simulations could model this self-assembly process, revealing how the molecules pack and interact.

Solvent Effects: The behavior of the compound in different solvents could be studied, predicting its solubility and the structure of the solvation shell around the cadmium center and the polar hydroxyl and carboxylate groups.

Crystal Structure Prediction and Polymorphism Studies (General consideration for solid-state chemistry)

The prediction of the crystal structure of a molecule from its chemical diagram is a significant challenge in solid-state chemistry. For a molecule like this compound, crystal structure prediction algorithms would search for the most thermodynamically stable crystal packing arrangements by minimizing the lattice energy.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain molecules like metal stearates. tue.nl Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. researchgate.net For instance, different crystalline forms of magnesium stearate (B1226849) are known to possess varying lubricating properties and thermal stabilities. tandfonline.com It is plausible that this compound also exhibits polymorphism.

Theoretical studies can predict the likelihood of different polymorphic forms and their relative stabilities. These studies would typically involve:

Generating a multitude of plausible crystal structures.

Optimizing the geometry of these structures using lattice energy minimization.

Calculating their relative energies to identify the most stable forms.

Experimental techniques such as X-ray diffraction would be required to confirm these theoretical predictions.

Analytical Methodologies for Cadmium 2+ R 12 Hydroxyoctadecanoate

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be applied to the analysis of metal-organic compounds. For Cadmium(2+) (R)-12-hydroxyoctadecanoate, HPLC could theoretically be used in several ways. One approach involves the analysis of the intact metal soap. However, the chromatographic behavior of such compounds can be complex due to potential instability or interactions with the stationary phase. surrey.ac.uk

A more common application would be to analyze the organic ligand, (R)-12-hydroxyoctadecanoic acid (ricinoleic acid), after acidification of the sample to break the metal-carboxylate bond. The liberated fatty acid can then be separated and quantified using reversed-phase HPLC with UV detection, often after a derivatization step to improve its chromophoric properties.

Alternatively, HPLC can be used for the determination of the metal ion itself. surrey.ac.uk This involves forming a stable and detectable complex of cadmium with a suitable chelating agent. The resulting metal complex is then separated from other components in the sample matrix and quantified. This approach combines the selectivity of complexation with the high separation efficiency of HPLC. surrey.ac.uk For example, studies have shown successful separation of metal complexes with ligands like dibenzoylmethane (B1670423) on microparticulate silica (B1680970) substrates. surrey.ac.uk The choice of column, mobile phase, and detector would be critical and depend on the specific properties of the cadmium complex formed.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and often cost-effective alternative for the determination of cadmium ions after decomposition of the parent compound. These techniques are based on measuring changes in electrical signals (like current or potential) resulting from the redox reactions of cadmium. acs.org

One of the most sensitive electrochemical techniques is Anodic Stripping Voltammetry (ASV). mdpi.com This method involves a two-step process. First, in the deposition step, cadmium ions in the sample are reduced and preconcentrated onto the surface of a working electrode (e.g., a mercury film or bismuth-modified electrode) by applying a negative potential. mdpi.com In the second step, the potential is scanned in the positive direction, which strips the accumulated cadmium metal from the electrode by oxidizing it back to Cd²⁺. This oxidation generates a current peak, the height of which is proportional to the initial concentration of cadmium in the sample. The peak potential for cadmium is typically observed around -0.6 V versus an Ag/AgCl reference electrode. mdpi.com

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various materials, such as nanoparticles, polymers, or ion-imprinted polymers, to increase surface area, improve selectivity, and lower detection limits. rsc.orgmdpi.com These modifications can lead to extraordinarily low limits of detection, reaching nanomolar (nM) or even femtomolar (fM) levels, making electrochemical methods suitable for trace analysis in various complex matrices. rsc.orgresearchgate.net

Q & A

Basic Questions

Q. What are the established synthesis protocols for Cadmium(2+) (R)-12-hydroxyoctadecanoate, and how do they compare to methods for analogous metal salts?

  • Methodological Answer : this compound is typically synthesized via a metathesis reaction, where cadmium salts (e.g., CdCl₂ or Cd(NO₃)₂) react stoichiometrically with (R)-12-hydroxyoctadecanoic acid under controlled pH (7–9) and reflux conditions (60–80°C). The product is purified via recrystallization from non-polar solvents. Unlike sodium or calcium salts (e.g., sodium 12-hydroxyoctadecanoate ), cadmium’s higher charge density necessitates slower ligand exchange kinetics, requiring extended reaction times (12–24 hours) to ensure complete coordination. Confirm stoichiometry using elemental analysis (Cd²⁺:fatty acid ratio) and FT-IR to verify carboxylate (ν ~1540 cm⁻¹) and hydroxyl (ν ~3400 cm⁻¹) bonding .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carboxylate (asymmetric stretching at ~1540 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) to confirm ligand coordination .
  • XRD : Resolves crystalline structure; compare with databases (e.g., ICDD) to detect polymorphic variations. Cadmium’s ionic radius (0.95 Å) influences lattice parameters compared to smaller ions like Ca²⁺ (0.99 Å) .
  • NMR (¹H/¹³C) : Limited utility due to paramagnetic Cd²⁺ but useful for precursor analysis (e.g., (R)-12-hydroxyoctadecanoic acid) .
  • TGA/DSC : Evaluates thermal stability; decomposition typically occurs in two stages: ligand loss (~200–300°C) and CdO formation (>400°C) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Containment : Use fume hoods and sealed reactors to avoid inhalation/contact. Cadmium compounds are classified as carcinogenic (Category 1B under EU CLP) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Cadmium salts can penetrate latex .
  • Waste Disposal : Collect in heavy-metal waste containers. Neutralize acidic residues (pH 7–8) before disposal to prevent Cd²⁺ leaching .
  • Emergency Measures : For skin contact, rinse with 0.1 M EDTA solution followed by water. For spills, adsorb with vermiculite and store in labeled hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) may arise from variations in:

  • Crystallinity : Amorphous vs. crystalline phases exhibit different thermal profiles. Use XRD to confirm phase purity .
  • Hydration State : Anhydrous vs. hydrated forms decompose at distinct temperatures. Conduct Karl Fischer titration to quantify water content.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways. Perform TGA under controlled atmospheres and cross-reference with mass spectrometry (e.g., CO₂ release from carboxylate decomposition) .

Q. What experimental strategies elucidate ligand exchange dynamics in this compound solutions?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) during competitive ligand displacement (e.g., with EDTA or thiols) .
  • UV-Vis Spectroscopy : Monitor Cd²⁺ release using metallochromic indicators (e.g., Pyrocatechol Violet) at λ = 580 nm .
  • NMR Relaxometry : Track changes in solvent proton relaxation rates (T₁/T₂) to infer coordination changes in non-aqueous solvents .

Q. How does the hydroxyl group in (R)-12-hydroxyoctadecanoate influence cadmium coordination compared to non-hydroxylated fatty acid salts?

  • Methodological Answer :

  • Coordination Geometry : The hydroxyl group introduces a chelating site, stabilizing a pseudo-octahedral geometry (Cd²⁺ coordinated by two carboxylate oxygens, two hydroxyl oxygens, and two solvent molecules). Compare with non-hydroxylated analogs (e.g., cadmium stearate) using EXAFS to confirm bond distances .
  • Solubility : Hydroxyl groups enhance polarity, increasing solubility in polar aprotic solvents (e.g., DMF) versus non-hydroxylated analogs. Measure via gravimetric analysis after saturation .
  • Reactivity : Hydroxyl groups participate in intermolecular H-bonding, affecting aggregation behavior. Use SAXS/WAXS to compare micelle/fiber formation with non-hydroxylated systems .

Q. What regulatory thresholds apply to this compound in research, and how do they constrain experimental design?

  • Methodological Answer : The compound is restricted to ≤0.01% concentration in mixtures under EU regulations (EC 1272/2008) . For studies requiring higher concentrations:

  • Containment : Use gloveboxes or closed-loop systems to prevent environmental release.
  • Analytical Validation : Employ ICP-MS to ensure residual Cd²⁺ in effluents remains below 0.05 mg/L (EPA limits) .
  • Documentation : Maintain logs of usage, disposal, and exposure incidents for regulatory audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.